![molecular formula C17H14N4O5 B12015512 [2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate CAS No. 332383-73-0](/img/structure/B12015512.png)

[2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

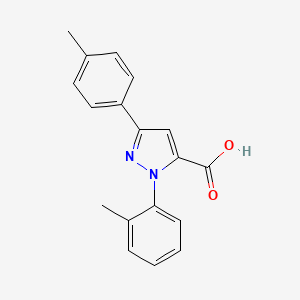

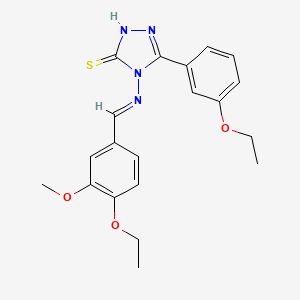

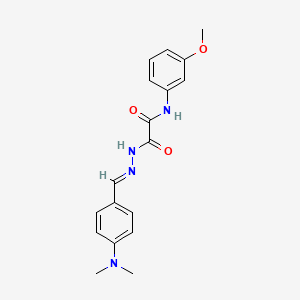

[2-(4-Nitrophenyl)-2-oxoethyl] 3-(Benzotriazol-1-yl)propanoat: ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung enthält eine Nitrophenylgruppe, eine Oxoethylgruppe und eine Benzotriazolylpropanoat-Einheit, was sie zu einem vielseitigen Molekül für verschiedene chemische Reaktionen und Anwendungen macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von [2-(4-Nitrophenyl)-2-oxoethyl] 3-(Benzotriazol-1-yl)propanoat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren umfasst die folgenden Schritte:

Veresterung: Bildung der Esterbindung zwischen der Oxoethylgruppe und dem Benzotriazolylpropanoat.

Kupplungsreaktionen: Einsatz von Kupplungsgruppen, um die verschiedenen Einheiten miteinander zu verbinden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann großtechnische Nitrierungs- und Veresterungsprozesse umfassen, die oft auf Ausbeute und Reinheit optimiert sind. Der Einsatz von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Chromatographie kann die Effizienz der Produktion steigern.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Nitrophenylgruppe kann Oxidationsreaktionen eingehen, wobei möglicherweise Nitroverbindungen gebildet werden.

Reduktion: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die Benzotriazolyleinheit kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas.

Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Nitroverbindungen.

Reduktion: Aminoverbindungen.

Substitution: Verschiedene substituierte Benzotriazolderivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird [2-(4-Nitrophenyl)-2-oxoethyl] 3-(Benzotriazol-1-yl)propanoat als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht vielfältige chemische Modifikationen, was es in der organischen Synthese wertvoll macht.

Biologie

In der biologischen Forschung kann diese Verbindung als Sonde verwendet werden, um Enzymwechselwirkungen und biochemische Stoffwechselwege zu untersuchen. Seine Nitrophenylgruppe kann als Chromophor wirken und so spektroskopische Studien unterstützen.

Medizin

Potenzielle Anwendungen in der Medizin umfassen die Entwicklung neuer Pharmazeutika. Die Fähigkeit der Verbindung, verschiedene chemische Reaktionen einzugehen, macht sie zu einem Kandidaten für die Wirkstoffforschung und -entwicklung.

Industrie

In der Industrie kann [2-(4-Nitrophenyl)-2-oxoethyl] 3-(Benzotriazol-1-yl)propanoat bei der Herstellung von Spezialchemikalien und -materialien verwendet werden. Seine Stabilität und Reaktivität machen es für verschiedene Fertigungsprozesse geeignet.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The benzotriazolyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzotriazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its nitrophenyl group can act as a chromophore, aiding in spectroscopic studies.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical reactions makes it a candidate for drug design and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Wirkmechanismus

Der Wirkungsmechanismus von [2-(4-Nitrophenyl)-2-oxoethyl] 3-(Benzotriazol-1-yl)propanoat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Nitrophenylgruppe kann an Elektronentransferreaktionen teilnehmen, während die Benzotriazolyleinheit stabile Komplexe mit Metallionen bilden kann. Diese Wechselwirkungen können biochemische Stoffwechselwege und zelluläre Prozesse modulieren.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanon

- 2,3-Dimethoxy und 3-Acetoxy-2-methylbenzamide

- Benzothiazol-basierte Verbindungen

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeichnet sich [2-(4-Nitrophenyl)-2-oxoethyl] 3-(Benzotriazol-1-yl)propanoat durch seine einzigartige Kombination von funktionellen Gruppen aus. Das Vorhandensein sowohl einer Nitrophenyl- als auch einer Benzotriazolyleinheit ermöglicht eine größere Bandbreite an chemischen Reaktionen und Anwendungen. Diese Vielseitigkeit macht es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen.

Eigenschaften

CAS-Nummer |

332383-73-0 |

|---|---|

Molekularformel |

C17H14N4O5 |

Molekulargewicht |

354.32 g/mol |

IUPAC-Name |

[2-(4-nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate |

InChI |

InChI=1S/C17H14N4O5/c22-16(12-5-7-13(8-6-12)21(24)25)11-26-17(23)9-10-20-15-4-2-1-3-14(15)18-19-20/h1-8H,9-11H2 |

InChI-Schlüssel |

SFAGLVNNSWJJMX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)N=NN2CCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Löslichkeit |

2.2 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015430.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B12015452.png)

![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12015463.png)

![2-(dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12015478.png)

![2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B12015494.png)